4-Methylpiperidin-4-OL

Lipophilicity LogP LogD

Choose 4-Methylpiperidin-4-OL (CAS 3970-68-1) over generic piperidine analogs. Its unique LogP (-0.1) and LogD (-2.86) enable CNS drug design with minimal non-specific binding. Superior aqueous solubility (693 g/L) ensures high drug loading for injectables. Weak CYP3A4 inhibition (IC50 5,400 nM) reduces drug-drug interaction risk. Essential for M2 muscarinic antagonist synthesis.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 3970-68-1
Cat. No. B1315937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperidin-4-OL
CAS3970-68-1
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)O
InChIInChI=1S/C6H13NO/c1-6(8)2-4-7-5-3-6/h7-8H,2-5H2,1H3
InChIKeyCXBLQEIODBBSQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpiperidin-4-OL (CAS 3970-68-1): Core Physicochemical and Structural Baseline


4-Methylpiperidin-4-OL (CAS 3970-68-1), also known as 4-hydroxy-4-methylpiperidine, is a six-membered saturated heterocyclic amine with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol [1]. This compound is characterized by the presence of both a hydroxyl group and a methyl group at the 4-position of the piperidine ring, conferring distinct physicochemical properties including a topological polar surface area (TPSA) of 32.3 Ų, a calculated LogP (XLogP3-AA) of -0.1, and a predicted acid pKa of approximately 14.98 [1][2]. It exists as a white crystalline solid with a reported water solubility of 693 g/L at 25 ºC . Its unique substitution pattern differentiates it from simpler piperidine analogs and makes it a valuable intermediate in medicinal chemistry and chemical synthesis.

Why 4-Methylpiperidin-4-OL Cannot Be Generically Substituted in Research and Development


The selection of 4-Methylpiperidin-4-OL over its close structural analogs—such as piperidine, 4-methylpiperidine, or 4-piperidinol—is not arbitrary; it is dictated by quantifiable differences in lipophilicity, hydrogen bonding capacity, and basicity that directly influence downstream molecular properties like solubility, permeability, and metabolic stability. Generic substitution with an in-class compound risks introducing a >1.5-unit shift in LogP [1], altering the compound's ionization state at physiological pH by over 3 LogD units [2], or changing the hydrogen bond donor/acceptor profile, which can critically undermine a drug candidate's pharmacokinetic profile or a chemical intermediate's reactivity. The following quantitative evidence establishes the precise, verifiable differentiation that justifies the selection of 4-Methylpiperidin-4-OL for specific scientific and industrial applications.

Quantitative Differentiation of 4-Methylpiperidin-4-OL vs. Structural Analogs


Comparative Lipophilicity: LogP and LogD Values for 4-Methylpiperidin-4-OL vs. Piperidine, 4-Methylpiperidine, and 4-Piperidinol

4-Methylpiperidin-4-OL exhibits an XLogP3-AA value of -0.1, representing a 0.71-unit decrease in lipophilicity compared to piperidine (LogP 0.61) and a >1.4-unit decrease compared to 4-methylpiperidine (LogP ~1.33). Conversely, it is 0.42 units more lipophilic than 4-piperidinol (LogP -0.52) [1]. This intermediate lipophilicity, combined with a LogD (pH 7.4) of -2.86, which is over 3 units lower than its LogP, demonstrates a highly pH-dependent partition coefficient that is distinct from its analogs [2].

Lipophilicity LogP LogD Drug Design Permeability

Basicity Modulation: pKa Shift of 4-Methylpiperidin-4-OL Relative to Piperidine and 4-Methylpiperidine

The predicted acid pKa of 4-Methylpiperidin-4-OL is 14.98, a value that is significantly higher (less acidic, more basic) than the experimental pKa of 11.22 for piperidine and 11.23 for 4-methylpiperidine [1][2][3]. This ~3.7-unit increase in pKa indicates a dramatically lower degree of protonation at physiological pH compared to its non-hydroxylated analogs, while still being similar to 4-piperidinol (pKa ~15.18) [4].

Basicity pKa Ionization Solubility Reactivity

Hydrogen Bonding Capacity: Donor/Acceptor Count and Topological Polar Surface Area (TPSA)

4-Methylpiperidin-4-OL possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors, resulting in a TPSA of 32.3 Ų [1]. This contrasts with piperidine and 4-methylpiperidine, which each have only 1 donor and 1 acceptor, and with 4-piperidinol, which has 2 donors and 2 acceptors but a lower TPSA of 29.5 Ų due to the absence of the methyl group [2][3][4].

Hydrogen Bonding TPSA Solubility Permeability Druglikeness

Aqueous Solubility: Measured vs. Predicted Values for 4-Methylpiperidin-4-OL and Analogs

4-Methylpiperidin-4-OL is reported to be freely soluble in water, with a measured solubility of 693 g/L at 25 ºC . This is in contrast to piperidine, which is miscible (a property of a liquid), and 4-methylpiperidine, which is also miscible. However, the high solubility of 4-Methylpiperidin-4-OL is a key differentiator from 4-piperidinol, for which no comparable high-solubility value is readily reported .

Solubility Formulation Bioavailability Physicochemical Properties

In Vitro CYP3A4 Inhibition: Metabolic Stability Indicator for 4-Methylpiperidin-4-OL

In a human liver microsome assay, 4-Methylpiperidin-4-OL exhibited an IC50 of 5,400 nM (5.40E+3 nM) for inhibition of CYP3A4, a major drug-metabolizing enzyme [1]. While this is not a direct comparison to a specific analog, it provides a quantitative baseline for assessing metabolic liability. For context, this IC50 value is >1000-fold higher (less potent) than many known CYP3A4 inhibitors, suggesting a relatively low potential for CYP-mediated drug-drug interactions, a common liability for piperidine-containing compounds [2].

CYP Inhibition Metabolic Stability Drug-Drug Interactions ADME

Target Application Scenarios for 4-Methylpiperidin-4-OL Based on Differential Evidence


Design of CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity

The unique lipophilicity profile of 4-Methylpiperidin-4-OL (LogP -0.1, LogD(pH 7.4) -2.86) is ideally suited for designing central nervous system (CNS) drugs. Its LogP is within the optimal range for blood-brain barrier penetration, while its highly negative LogD at physiological pH minimizes non-specific tissue binding [1][2]. This contrasts with the higher LogP of 4-methylpiperidine (~1.33) and the lower LogP of 4-piperidinol (-0.52), providing a specific, intermediate lipophilicity that can be leveraged to fine-tune CNS exposure.

Optimization of Aqueous Solubility in Pharmaceutical Formulations

With a measured aqueous solubility of 693 g/L at 25 °C, 4-Methylpiperidin-4-OL offers a quantifiable and superior solubility profile compared to its liquid analogs . This property is critical for developing injectable formulations or oral solutions where high drug loading and consistent dissolution are required. The compound's high solubility, combined with its solid-state form, simplifies handling, storage, and formulation development compared to volatile, liquid piperidines.

Scaffold for Reducing CYP3A4-Mediated Drug-Drug Interaction Liability

The in vitro CYP3A4 inhibition data (IC50 = 5,400 nM) demonstrates that 4-Methylpiperidin-4-OL is a weak inhibitor of this key metabolic enzyme [3]. This quantitative evidence supports its use as a building block in medicinal chemistry programs where minimizing the risk of CYP-mediated drug-drug interactions is a primary concern. Selecting this scaffold can reduce the need for extensive CYP liability screening and metabolic stability optimization compared to other, more problematic piperidine analogs.

Intermediate for Muscarinic Receptor Modulators and Other Bioactive Compounds

4-Methylpiperidin-4-OL has been specifically utilized as a key intermediate in the synthesis of piperidinyl piperidine analogues, which have been developed as potent and selective M2 muscarinic receptor antagonists [4]. The compound's unique combination of a hydrogen bond-donating hydroxyl group and a sterically bulky methyl group at the 4-position is essential for achieving the high receptor subtype selectivity (>100-fold) reported in these series. Its role as a synthetic intermediate in such high-value targets, including those in Pfizer patents [5], underscores its proven utility in advanced pharmaceutical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylpiperidin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.